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Compound of Interest

Compound Name:
(4-Bromophenyl)(thiophen-3-

yl)methanol

Cat. No.: B8757506

Get Quote

Introduction & Structural Context
The diarylmethanol moiety serves as a critical pharmacophore in drug discovery. The specific

hybrid of a 4-bromophenyl group and a thiophen-3-yl ring creates a unique electronic

environment. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura),

while the thiophene ring introduces bioisosteric properties distinct from a standard biphenyl

system.

Compound Identity
IUPAC Name: (4-Bromophenyl)(thiophen-3-yl)methanol[1]

CAS Number: 944696-30-4[1]

Molecular Formula: C₁₁H₉BrOS[1]

Molecular Weight: 269.16 g/mol (based on

Br)
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Synthesis Pathway (Context for Impurities)
To accurately interpret spectra, one must understand the synthetic origin. The most robust

route involves a Grignard addition, which dictates potential impurities (e.g., unreacted

aldehyde, homocoupled byproducts).
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Figure 1: Grignard synthesis pathway. Key impurities may include 4-bromobenzaldehyde

(starting material) or bis(thiophen-3-yl) species.

Spectroscopic Data Analysis
A. Mass Spectrometry (EI-MS)
Mass spectrometry provides the most definitive confirmation of the structure due to the unique

isotopic signature of bromine.

Diagnostic Criteria:

Molecular Ion Cluster (

): The presence of one bromine atom results in a characteristic 1:1 intensity ratio between
the

(

Br) and

(
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Br) peaks.[2]

Base Peak: Often generated by the loss of the hydroxyl group or the thiophene ring to form a

stabilized carbocation.

Ion (

)
Assignment Relative Intensity Mechanistic Origin

268 / 270 ~20-30%
Molecular ion (1:1

ratio confirms Br).

251 / 253 High

Loss of hydroxyl

radical; formation of

resonance-stabilized

diaryl cation.

189 / 191 Medium

Loss of thiophene

ring; retention of

bromophenyl cation.

155 / 157 Medium
Bromophenyl cation

fragment.

83 Variable

Thiophenyl cation

(thiophene ring

fragment).

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

B. Proton NMR ( H NMR)
The

H NMR spectrum (typically in CDCl

) is characterized by a distinct chiral methine proton and two distinct aromatic systems.

Anticipated Chemical Shifts (

, ppm, 400 MHz, CDCl

):
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Signal (

)
Multiplicity Integration Assignment

Structural
Insight

7.46 – 7.42
Doublet (

Hz)
2H Ar-H (Phenyl)

Protons ortho to

Bromine

(deshielded).

7.30 – 7.26 Multiplet 1H Ar-H (Thiophene)

H-2 of thiophene

(adjacent to

Sulfur).

7.25 – 7.22
Doublet (

Hz)
2H Ar-H (Phenyl)

Protons ortho to

the methanol

group.

7.18 – 7.15 Multiplet 1H Ar-H (Thiophene) H-5 of thiophene.

6.98 – 6.95 Multiplet 1H Ar-H (Thiophene) H-4 of thiophene.

5.85 – 5.95
Singlet (or broad

d)
1H CH-OH

Benzylic

methine.

Diagnostic for

secondary

alcohol.

2.40 – 2.80 Broad Singlet 1H –OH

Hydroxyl proton

(shift varies with

concentration).

Interpretation Notes:

Phenyl Ring: Look for the classic AA'BB' system of the para-substituted benzene. The

doublet at ~7.45 ppm is lower field due to the electronegativity of Bromine.

Thiophene Ring: The 3-substituted thiophene pattern is complex. H-2 (between S and

substituent) is typically the most deshielded thiophene proton.

C. Infrared Spectroscopy (FT-IR)
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IR is used primarily to confirm functional groups and purity (absence of carbonyl starting

material).

Wavenumber (cm

)
Vibration Mode Functional Group Note

3200 – 3450 O-H Stretch Alcohol
Broad band; indicates

H-bonding.

3050 – 3100 C-H Stretch
Aromatic/Heteroarom

atic

Weak, sharp peaks

above 3000.

1590, 1480 C=C Stretch Aromatic Ring

Skeletal vibrations of

the

benzene/thiophene

rings.

1010 – 1070 C-O Stretch Secondary Alcohol Strong band.

600 – 700 C-Br Stretch Halo-arene

Characteristic

fingerprint region

band.

Experimental Protocol: Synthesis &
Characterization
Standard Operating Procedure (SOP) for validation.

Reagents
4-Bromobenzaldehyde (1.0 equiv)

3-Thienylmagnesium bromide (1.2 equiv, 0.5 M in THF)

Tetrahydrofuran (anhydrous)

Ammonium chloride (sat. aq.)
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Step-by-Step Methodology
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 4-

bromobenzaldehyde (500 mg, 2.7 mmol) and dissolve in 10 mL anhydrous THF.

Addition: Cool the solution to 0°C (ice bath). Add 3-thienylmagnesium bromide (6.5 mL, 3.24

mmol) dropwise over 15 minutes. The solution typically turns yellow/amber.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 2 hours.

Monitor by TLC (20% EtOAc/Hexanes).

Checkpoint: Product

will be lower than the aldehyde (~0.3 vs ~0.6).

Quench: Slowly add 10 mL saturated NH

Cl solution.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry

over Na

SO

, and concentrate in vacuo.

Purification: Purify via flash column chromatography (SiO

, gradient 10%

20% EtOAc/Hexanes) to yield the pure alcohol as a white/off-white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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